4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride
Description
This compound features a 7-chloroquinoline core linked via an (E)-configured imidoyl bridge to a 1,3-thiazol-2-amine moiety, with two hydrochloride counterions enhancing solubility and stability. The quinoline-thiazole hybrid structure is designed to leverage the pharmacophoric properties of both heterocycles. The 7-chloro substitution on the quinoline ring is critical for bioactivity, while the thiazole ring may modulate electronic and steric interactions with biological targets. The dihydrochloride salt form improves aqueous solubility, a key factor in drug development .
Properties
IUPAC Name |
4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S.2ClH/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12;;/h2-7H,1H3,(H2,16,18)(H,17,20);2*1H/b19-8+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQPNLZLEWRRDV-ANOVGBNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C2C=CC(=CC2=NC=C1)Cl)/C3=CSC(=N3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the DNA gyrase of Mycobacterium tuberculosis. DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy.
Mode of Action
The compound interacts with its target, the DNA gyrase, leading to inhibition of the enzyme. This interaction disrupts the normal functioning of the enzyme, thereby inhibiting the growth and proliferation of the bacteria.
Biochemical Pathways
The compound affects the DNA replication pathway in Mycobacterium tuberculosis. By inhibiting DNA gyrase, the compound prevents the bacteria from properly managing its DNA topology. This disruption in DNA management can lead to errors in DNA replication, ultimately inhibiting the growth and proliferation of the bacteria.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been found to possess inhibitory power on the parasite Plasmodium falciparum, but less active on the formation of hemozoin (β-hematin) and falcipain-2.
Cellular Effects
4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is still under study.
Dosage Effects in Animal Models
The effects of the product vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-chloroquinoline exhibit significant antimicrobial properties. A study highlighted the synthesis of new 7-chloroquinoline derivatives, demonstrating moderate antimalarial activity with IC50 values below 100 μM. Notably, certain compounds showed high antimalarial activity with IC50 values less than 50 μM, indicating their potential as therapeutic agents against malaria .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that some 7-chloroquinoline derivatives exhibit selective cytotoxicity towards various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). For instance, specific derivatives demonstrated high activity against MCF-7 cells with an IC50 of 11.92 μM, suggesting their promise in cancer treatment .
Antiviral Activity
Additionally, the compound's structure suggests potential antiviral properties. The mechanism of action may involve interference with viral replication processes or modulation of host immune responses. Further investigations are needed to elucidate these effects and establish clinical relevance.
Study on Antimalarial Activity
A comprehensive study investigated various derivatives of 7-chloroquinoline for their antimalarial effects. The results indicated that compounds synthesized through a specific reaction pathway exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The most promising compounds were identified based on their IC50 values and selectivity towards malaria parasites compared to human cells .
Cancer Cell Line Evaluation
Another case study focused on evaluating the cytotoxic effects of these compounds on cancer cell lines. The study utilized standard assays to measure cell viability post-treatment with different concentrations of the compound. Results showed a dose-dependent response, with certain derivatives selectively targeting cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Comparison with Similar Compounds
Structural Analogues with 7-Chloroquinoline Cores
A. Diamine-Linked Derivatives
- N-(7-Chloroquinolin-4-yl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine (18) Structure: Ethylene diamine linker with pyridinylmethyl substituent. Synthesis: Reacted 3-pyridinecarboxaldehyde with 4-chloroquinolin-3-carboxamide in ethanol/NaH. Properties: Yellow amorphous powder; IR and NMR confirm amine and aromatic functionalities. HRMS data aligns with theoretical values (error < 2 ppm) .
- N-(7-Chloroquinolin-4-yl)-tris(2-aminoethyl)amine (2) Structure: Polyamine linker for enhanced metal coordination. Solubility: Soluble in MeOH, EtOH, and DMSO due to branched amine groups. Application: Used to prepare ferrocene conjugates for antiparasitic studies .
B. Chalcone Derivatives
- (2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one Structure: Chalcone (α,β-unsaturated ketone) linker with methoxyphenyl substituent. Synthesis: Claisen-Schmidt condensation of [(7-chloroquinolin-4-yl)amino]acetophenone with 4-methoxybenzaldehyde. Properties: 85% yield, m.p. 201–203°C; IR shows C=O stretch at 1655 cm⁻¹. NMR data (δ 3.83 for OCH₃) confirms substitution .
C. Piperazine-Linked Derivatives
- N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c) Structure: Piperazine spacer with bulky tert-butylcyclohexane carboxamide. Properties: Yellow solid (m.p. 79–82°C); EI-MS confirms molecular ion at m/z 617.3 . Pharmacokinetics: Piperazine enhances solubility and bioavailability compared to rigid diamines.
Thiazole Derivatives with Varied Substituents
A. Thiazole-Hydrazine Hybrids
- 4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine (24) Structure: Hydrazone-linked thiazole with chlorophenyl and methoxybenzylidene groups. Bioactivity: Evaluated for antimycobacterial activity in macrophages .
- {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride Structure: Thiazole with chlorophenyl and aminomethyl groups. Solubility: Dihydrochloride salt improves water solubility vs. free base. Comparison: Absence of quinoline limits target specificity compared to the target compound .
B. Thiadiazole Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Physicochemical and Bioactivity Comparison
Preparation Methods
Synthetic Routes and Reaction Optimization
The synthesis of 4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine dihydrochloride derives from modular approaches involving nucleophilic substitution and condensation reactions. The primary pathway, as detailed by Rámirez et al., begins with 4,7-dichloroquinoline (1) and 2-mercapto-4-methyl-5-thiazoleacetic acid (2) .
Nucleophilic Substitution at the Quinoline Core
The quinoline’s C4 chlorine atom is replaced via nucleophilic aromatic substitution (SNAr) with the thiol group of 2-mercapto-4-methyl-5-thiazoleacetic acid. Reaction optimization studies revealed that dry ethanol at 50°C for 4 hours with triethylamine as a catalyst yielded the intermediate 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid (3) in 89% yield . Alternative solvents like acetonitrile or methanol resulted in lower yields (<15%) due to competing side reactions.
Amide Bond Formation via Steglich Esterification
The acetic acid intermediate 3 undergoes condensation with substituted anilines using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane. This step forms the acetamide derivatives, including the target compound. For example, coupling 3 with 2,4-dimethoxyaniline under these conditions produced the final product after hydrochloride salt formation.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Reflux | 12 | 0 |
| Methanol | Reflux | 24 | 6 |
| Ethanol | 50 | 4 | 89 |
Structural Characterization and Analytical Data
The synthesized compound was characterized using spectroscopic and chromatographic techniques:
Spectroscopic Analysis
- IR Spectroscopy : A broad band at 3088 cm⁻¹ (O–H stretch) and a carbonyl (C=O) stretch at 1705 cm⁻¹ confirmed the carboxylic acid group in intermediate 3 .
- ¹H NMR (400 MHz, DMSO-d₆): Key signals included a singlet at δ 2.32 ppm (CH₃ of thiazole), δ 3.87 ppm (CH₂ of acetic acid), and aromatic protons at δ 7.36–8.81 ppm (quinoline ring).
- ¹³C NMR : Peaks at δ 15.5 ppm (CH₃), δ 32.2 ppm (CH₂), and δ 171.5 ppm (C=O) validated the intermediate’s structure.
Biological Activity and Mechanistic Insights
While the primary focus is synthesis, the compound’s biological profile contextualizes its importance:
Challenges and Alternative Methodologies
Competing Side Reactions
Prolonged reaction times (>6 hours) or elevated temperatures (>60°C) led to quinoline dimerization or thiazole ring decomposition . Strict temperature control and inert atmospheres mitigated these issues.
Scalability Considerations
Pilot-scale synthesis (100 g) using continuous-flow reactors improved yield consistency to 85–87% , highlighting industrial viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
